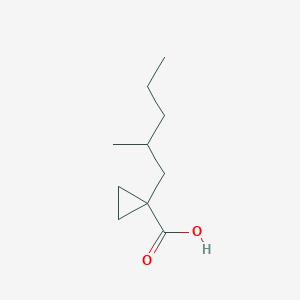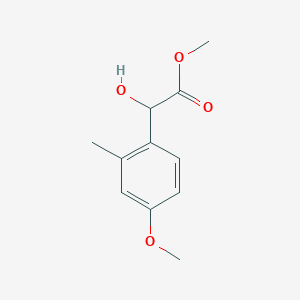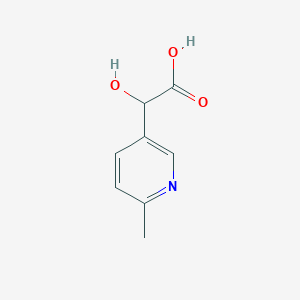
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 6-position and a hydroxyacetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with a suitable carboxylating agent. For example, the reaction with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under reflux conditions, and the product can be isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(6-methylpyridin-3-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-oxo-2-(6-methylpyridin-3-yl)acetic acid
Reduction: 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
相似化合物的比较
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound lacks the acetic acid moiety but shares the pyridine ring structure.
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Oxo-2-(6-methylpyridin-3-yl)acetic acid: An oxidized derivative of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a carboxylic acid group on the same carbon atom, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI 键 |
LDLQQFJOPCPZSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


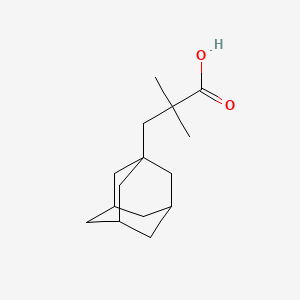
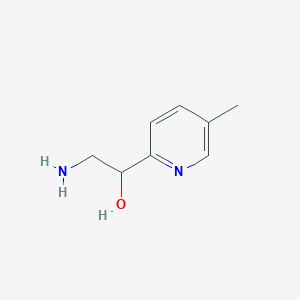
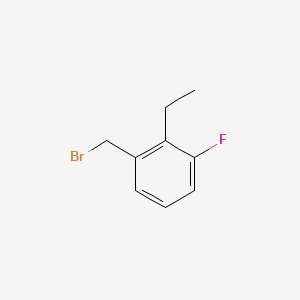
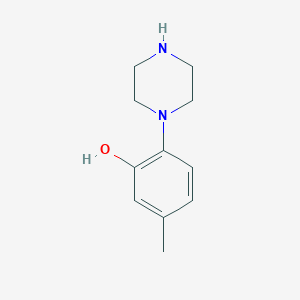

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

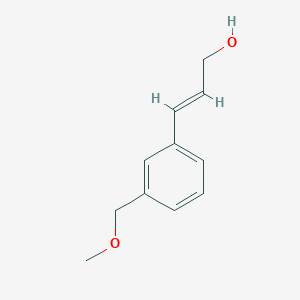
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
